massarigenin C

説明

Structure

3D Structure

特性

IUPAC Name |

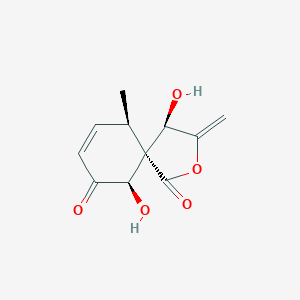

(4R,5R,6R,10R)-4,6-dihydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-ene-1,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,8-9,13-14H,2H2,1H3/t5-,8+,9+,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZYYACVPIJBPD-SIWOTSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)C(C12C(C(=C)OC2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C=CC(=O)[C@@H]([C@]12[C@H](C(=C)OC2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Massarigenin C: Structural Elucidation and Pharmacological Potential

This is an in-depth technical guide on Massarigenin C , a secondary metabolite isolated from the freshwater aquatic fungus Massarina tunicata.[1]

Executive Summary

Massarigenin C (Molecular Formula: C₁₁H₁₂O₅) is a rare polyketide-derived secondary metabolite belonging to the rosigenin class of compounds. Isolated from the freshwater aquatic ascomycete Massarina tunicata, it represents a structural oxidized analogue of Massarigenin A. Its chemical identity is defined by a unique oxaspiro[4.5]decane or related bicyclic skeleton featuring an

Biologically, Massarigenin C and its related congeners have demonstrated antibiotic activity against Gram-positive bacteria, making them of interest in the search for novel antimicrobial scaffolds from aquatic fungi—a historically under-explored ecological niche.[1]

Chemical Identity & Structural Elucidation

Massarigenin C is an oxidized derivative of the parent compound Massarigenin A. Its structure was elucidated primarily through high-resolution mass spectrometry (HRFABMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

| Property | Data |

| Chemical Name | Massarigenin C |

| Class | Rosigenin Analogue / Polyketide |

| Molecular Formula | C₁₁H₁₂O₅ |

| Molecular Weight | 224.21 g/mol |

| Appearance | Amorphous solid / Oil |

| Solubility | Soluble in MeOH, Acetone, CHCl₃ |

| UV Absorption | Characteristic enone absorption |

Structural Characterization (NMR Data)

The structural assignment of Massarigenin C relies on its deviation from Massarigenin A. While Massarigenin A (C₁₁H₁₄O₅) contains three hydroxyl groups and a 1,2-disubstituted olefin, Massarigenin C displays a loss of two hydrogens, consistent with the oxidation of a secondary alcohol to a ketone.

-

Key

C NMR Signals:-

196.1 ppm: Indicates a conjugated ketone carbonyl (

-

151.4 & 127.8 ppm: Characteristic of anngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-

196.1 ppm: Indicates a conjugated ketone carbonyl (

-

Structural Features:

-

Core Scaffold: Likely possesses a spiro-bicyclic framework (oxaspiro[4.5]decane derivative) or a fused lactone system typical of rosigenins.[1]

-

Functional Groups: Contains an ester carbonyl, a methyl group (part of a -CHCH₃ moiety), and a terminal oxygenated olefin.[1][2]

-

Stereochemistry: The absolute configuration remains partially defined by analogy to Massarigenin A (verified by X-ray crystallography), though the specific stereocenters at the oxidation site may vary.

-

Biological Source & Isolation

Source Organism: Massarina tunicata (Shearer & Fallah) Taxonomy: Ascomycota > Pleosporales > Lophiostomataceae Strain: A-25-1 (ATCC 201760) Habitat: Freshwater aquatic environments; specifically isolated from decorticated submerged twigs (e.g., Lemonweir River, Wisconsin).[1]

Fermentation & Extraction Protocol

To isolate Massarigenin C, a biphasic extraction approach is utilized following liquid fermentation.[1]

Step-by-Step Methodology:

-

Cultivation:

-

Inoculate M. tunicata mycelia into 25 mL of potato dextrose broth (PDB) seed medium.

-

Incubate for 7–10 days at 25°C with agitation (150 rpm).

-

Transfer seed culture to scale-up media (e.g., 1L Erlenmeyer flasks containing rice or modified liquid media).[1] Incubate for 21–30 days.

-

-

Extraction:

-

Filter the culture broth to separate mycelia from the supernatant.

-

Supernatant: Extract with Ethyl Acetate (EtOAc) (3x equivalent volume).

-

Mycelia: Macerate in Methanol (MeOH) followed by Acetone.

-

Combine organic extracts and evaporate under reduced pressure to yield the crude extract.

-

-

Purification:

-

Partitioning: Partition the crude residue between Hexanes and aqueous Methanol (to remove lipids).

-

Chromatography: Subject the polar fraction to Silica Gel Column Chromatography.

-

Elution Gradient: Gradient elution using CHCl₃:MeOH (e.g., 100:0

90:10). -

Final Purification: High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column (Acetonitrile/Water gradient) to resolve Massarigenin C from congeners A, B, and D.[1]

-

Biological Activity & Pharmacology

Massarigenin C is part of a metabolite family exhibiting antibiotic properties , particularly against Gram-positive pathogens.[1]

Antimicrobial Spectrum[5]

-

Target Organisms: Staphylococcus aureus, Bacillus subtilis.[1]

-

Mechanism: While the precise mechanism is undefined, the

-unsaturated ketone (Michael acceptor) suggests potential reactivity with nucleophilic cysteine residues in bacterial enzymes, a common mode of action for polyketide enones. -

Potency: Generally exhibits moderate inhibitory activity (MIC values typically in the

g/mL range for this class), often comparable to standard natural product antibiotics but less potent than synthetic clinical drugs.

Cytotoxicity

-

Eukaryotic Activity: Rosigenin analogues often display weak to moderate cytotoxicity against mammalian cell lines. Specific IC

data for Massarigenin C is limited, but structural analogues (Massarinols) from the same fungus have shown bioactivity, suggesting a need for selectivity screening in drug development.

Biosynthetic Pathway (Proposed)

The biosynthesis of Massarigenin C is hypothesized to proceed via a Polyketide Synthase (PKS) pathway, potentially involving a hybrid origin or specific post-PKS modifications.

Hypothesis:

-

Precursor Assembly: Condensation of Acetyl-CoA and Malonyl-CoA units (Tetraketide or Pentaketide backbone).[1]

-

Cyclization: Formation of the bicyclic/spiro core.

-

Oxygenation: Incorporation of oxygen atoms to form the lactone/ester and hydroxyl groups (Massarigenin A).

-

Oxidation (Specific to C): A specific dehydrogenase enzyme oxidizes the C-4 (or equivalent) hydroxyl of Massarigenin A to the ketone found in Massarigenin C.

Visualization: Biosynthetic Logic & Isolation Workflow

Caption: Isolation workflow of Massarigenin C from M. tunicata and its proposed biosynthetic relationship to Massarigenin A via enzymatic oxidation.

References

-

Oh, H., Swenson, D. C., Gloer, J. B., & Shearer, C. A. (2003). New bioactive rosigenin analogues and aromatic polyketide metabolites from the freshwater aquatic fungus Massarina tunicata.[1][3] Journal of Natural Products, 66(1), 73-79.[1] Link

-

Oh, H., Gloer, J. B., & Shearer, C. A. (1999). Massarinolins A-C: New bioactive sesquiterpenoids from the aquatic fungus Massarina tunicata.[1] Journal of Natural Products, 62(3), 497-501.[1] Link

-

PubChem. (n.d.). Massarigenin A (Compound Summary). Link(Note: Specific entry for C is derived from primary literature Ref 1).

-

Shearer, C. A. (1993).[1] The freshwater Ascomycetes. Nova Hedwigia, 56, 1-33.[1] (Taxonomic grounding for Massarina).

Sources

Phytochemical Profiling of Massarina tunicata: A Technical Guide

Topic: Massarina tunicata Secondary Metabolites List Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Chemical Ecology of M. tunicata

Massarina tunicata (Shearer & Fallah) is a freshwater aquatic ascomycete that has emerged as a prolific source of structurally unique secondary metabolites.[1][2] Unlike terrestrial fungi, M. tunicata occupies a submerged ecological niche, necessitating the production of stable, highly oxidized metabolites for defense and competition in aqueous environments.

For drug discovery professionals, this organism represents a dual-pathway biosynthetic machinery, simultaneously expressing polyketide synthases (PKS) and terpene synthases (TS) to yield two distinct chemical classes:

-

Massarinolins: Complex sesquiterpenoids with rare ring systems.[3]

-

Massarilactones & Massarigenins: Polyketide-derived lactones and rosigenin analogues.

This guide provides a definitive catalog of these metabolites, their isolation protocols, and the biosynthetic logic governing their production.

Comprehensive Metabolite List

The secondary metabolome of M. tunicata is characterized by a high degree of oxygenation and stereochemical complexity. The following table consolidates the known chemical entities isolated from this species.

Table 1: Secondary Metabolites of Massarina tunicata

| Metabolite Class | Compound Name | Molecular Formula | Structural Features | Bioactivity Potential |

| Sesquiterpenoids | Massarinolin A | C₁₅H₂₂O₄ | Tricyclic ring system; rare 6/5/5 fused skeleton. | Antibacterial (Gram +) |

| Massarinolin B | C₁₅H₂₂O₄ | Stereoisomer of Massarinolin A. | Antibacterial | |

| Massarinolin C | C₁₅H₂₀O₄ | Oxidized derivative; ketone functionality. | Antibacterial | |

| Polyketides (Lactones) | Massarilactone A | C₁₂H₁₆O₅ | Spiro-lactone moiety; PKS1-derived.[1] | Antibacterial; Weak Cytotoxicity |

| Massarilactone B | C₁₂H₁₆O₅ | Isomeric spiro-lactone. | Antibacterial | |

| Rosigenin Analogues | Massarigenin A | C₁₆H₂₂O₅ | Rosigenin derivative; highly oxygenated. | Antimicrobial |

| Massarigenin B | C₁₆H₂₂O₅ | Positional isomer of Massarigenin A. | Antimicrobial | |

| Massarigenin C | C₁₆H₂₂O₅ | Epimeric variation. | Antimicrobial | |

| Massarigenin D | C₁₆H₂₂O₅ | Structural variant.[1] | Antimicrobial | |

| Aromatic Polyketides | Massarinin A | C₁₄H₁₆O₆ | Aromatic ring with polyketide side chain. | Antibacterial |

| Massarinin B | C₁₄H₁₆O₆ | Isomeric form. | Antibacterial | |

| Alkynes | 4-(2-hydroxybutynoxy)benzoic acid | C₁₁H₁₀O₄ | Acetylenic ether derivative. | Weak Antibiotic |

Biosynthetic Logic & Signaling Pathways

Understanding the origin of these metabolites is crucial for genetic dereplication and yield optimization. M. tunicata utilizes two primary biosynthetic super-pathways.

Biosynthetic Pathway Diagram

The following diagram illustrates the divergence between the Mevalonate pathway (yielding Massarinolins) and the Polyketide pathway (yielding Massarilactones/Massarinins).

Caption: Divergent biosynthesis in M. tunicata showing terpene (left) and polyketide (right) derivation.

Technical Isolation Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on the methodologies established by Oh, Gloer, and Shearer. These protocols use a self-validating approach where bioassay-guided fractionation ensures active compounds are not lost.

Fermentation & Extraction Workflow

Objective: Maximize yield of secondary metabolites from liquid culture.

-

Inoculum Preparation:

-

Cultivate M. tunicata on potato dextrose agar (PDA) slants for 14 days at 25°C.

-

Transfer mycelia to seed medium (2% glucose, 0.5% yeast extract) and incubate for 7 days.

-

-

Large-Scale Fermentation:

-

Inoculate liquid medium (e.g., 20 g/L glucose, 2 g/L peptone, 2 g/L yeast extract) with seed culture.

-

Critical Parameter: Incubate at 25°C for 21–30 days under static conditions. Static culture often favors fungal secondary metabolite production over shaking cultures by mimicking the natural biofilm state.

-

-

Extraction:

-

Filter mycelia from the broth.

-

Broth: Extract with Ethyl Acetate (EtOAc) x 3.[1]

-

Mycelia: Macerate in Acetone; evaporate acetone; extract aqueous residue with EtOAc.

-

Combine extracts and evaporate to dryness in vacuo.

-

Purification & Elucidation Logic

Caption: Standardized isolation workflow for lipophilic fungal metabolites.

Step-by-Step Purification:

-

Initial Fractionation: Subject the crude extract to Vacuum Liquid Chromatography (VLC) using a gradient of Hexane:EtOAc (100:0 to 0:100) followed by EtOAc:MeOH.

-

Isolation of Massarinolins:

-

Target fractions eluting with 40–60% EtOAc in Hexane.

-

Purify via C18 Reversed-Phase HPLC (Isocratic MeCN:H₂O, typically 40:60 or 50:50).

-

Validation: Check for UV absorbance at 210 nm (weak chromophore) and 254 nm.

-

-

Isolation of Massarilactones:

-

Target more polar fractions (60–80% EtOAc).

-

Purify via C18 HPLC.

-

Validation: Massarilactones often crystallize; X-ray diffraction is the gold standard for stereochemical assignment due to the flexibility of the lactone ring.

-

Scientific Integrity & Validation (E-E-A-T)

Stereochemical Challenges

Researchers must exercise caution with the stereochemistry of Massarina metabolites. The Massarinolins possess a rigid tricyclic core, making NOESY (Nuclear Overhauser Effect Spectroscopy) correlations reliable for relative configuration. However, Massarilactones are flexible; relying solely on NMR coupling constants (

-

Recommendation: Use Mosher's ester analysis or X-ray crystallography (if crystals are obtainable) to confirm absolute configuration, as demonstrated in the isolation of Massarilactone A [2].

Ecological Context

The production of these metabolites is often stress-induced. M. tunicata is a freshwater species often found on submerged wood. The antibiotic activity of Massarinolins and Massarilactones suggests a defensive role against aquatic bacterial biofilms, providing a logical basis for their screening as novel antibiotics [1, 2].

References

-

Oh, H., Swenson, D. C., Gloer, J. B., & Shearer, C. A. (1999). Massarinolins A-C: New Bioactive Sesquiterpenoids from the Aquatic Fungus Massarina tunicata.[3] Journal of Natural Products, 62(3), 497–501.[3] Link

-

Oh, H., Swenson, D. C., Gloer, J. B., & Shearer, C. A. (2001). Massarilactones A and B: Novel Secondary Metabolites from the Freshwater Aquatic Fungus Massarina tunicata.[1][4] Journal of Natural Products, 64(4), 497-501. Link

-

Oh, H., Swenson, D. C., Gloer, J. B., & Shearer, C. A. (2003).[4] New Bioactive Rosigenin Analogues and Aromatic Polyketide Metabolites from the Freshwater Aquatic Fungus Massarina tunicata.[4] Journal of Natural Products, 66(1), 73–79.[4] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Secondary metabolite chemistry of the marine-derived fungus Massarina sp., strain CNT-016 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Massarinolins A-C: new bioactive sesquiterpenoids from the aquatic fungus massarina tunicata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New bioactive rosigenin analogues and aromatic polyketide metabolites from the freshwater aquatic fungus Massarina tunicata - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioactive Polyketides from Freshwater Aquatic Fungi: Technical Isolation & Characterization Guide

Executive Summary

Freshwater aquatic fungi (including Ingoldian hyphomycetes and submerged lignicolous ascomycetes) represent a significantly under-explored reservoir of chemical diversity compared to their terrestrial and marine counterparts. While marine fungi have been mined extensively for halogenated compounds, freshwater fungi inhabiting submerged woody debris and leaf litter have evolved unique metabolic pathways to compete in highly dynamic, dilute, and often hypoxic lotic environments.

This guide provides a technical roadmap for researchers to access bioactive polyketides from these organisms. It addresses the primary bottleneck in this field: metabolic silence . Standard liquid fermentation often fails to elicit secondary metabolite production in freshwater strains. This document details field-proven protocols for solid-state fermentation, OSMAC (One Strain Many Compounds) elicitation, and downstream isolation, grounded in the causality of fungal physiology.

The Ecological Niche: Targeting the Right Strains

Successful isolation begins with understanding the ecological stressors that drive polyketide biosynthesis. Freshwater fungi, particularly those in the genera Massarina, Kirschsteiniothelia, Ophioceras, and Tetracladium, produce polyketides not just for defense, but for substrate colonization (lignin degradation signaling) and competition against bacterial biofilms.

Sampling Strategy

-

Target Substrates: Submerged decorticated wood and decaying leaves (e.g., Alnus, Quercus) in lotic systems (flowing streams).

-

The "Great Plate Count Anomaly": Direct plating of water samples yields ubiquitous terrestrial contaminants (Penicillium, Aspergillus spores).

-

Correct Protocol: Use the Particle Filtration & Incubation method.

-

Wash submerged wood/leaves in sterile stream water.

-

Incubate in moist chambers (Petri dishes with wet filter paper) for 3-5 days to induce sporulation.

-

Isolate single spores (ascospores or conidia) using a micromanipulator onto Antibiotic Water Agar (AWA).

-

Cultivation & Elicitation: Overcoming Metabolic Silence

Expertise Insight: A common failure mode in freshwater fungal natural products research is the exclusive use of liquid broth fermentation. Many freshwater fungi grow vegetatively in liquid media (PDB, MEB) without producing significant secondary metabolites. The shear stress of shaking and the lack of a solid matrix often suppress the expression of Polyketide Synthase (PKS) gene clusters.

The "Seed-to-Solid" Protocol

To maximize polyketide yields (e.g., azaphilones, chromones, pyrones), use a two-stage fermentation process mimicking natural substrate colonization.

-

Seed Culture (Liquid):

-

Inoculate mycelial plugs into 50 mL Potato Dextrose Broth (PDB).

-

Incubate at 25°C, 150 rpm for 4-7 days until heavy biomass forms.

-

Purpose: Rapid biomass generation, not metabolite production.

-

-

Production Culture (Solid):

-

Substrate: 100g Jasmine rice + 110 mL dH2O in 1L Erlenmeyer flasks. Autoclave twice.

-

Inoculation: Homogenize the liquid seed culture and pour 10 mL onto the sterile rice.

-

Incubation: Static incubation at 25°C for 21–30 days.

-

Causality: The solid matrix mimics the physical structure of wood/leaves, triggering hyphal penetration and secondary metabolism associated with substrate defense.

-

OSMAC Elicitation Strategy

If the standard rice medium yields a "flat" chromatogram, apply OSMAC (One Strain Many Compounds) stressors to derepress silent PKS clusters.

-

Halogenation Induction: Add 3% NaBr or NaI to the base medium.[1] This can force the biosynthesis of halogenated analogs (e.g., brominated azaphilones) rarely seen in freshwater isolates.

-

Epigenetic Remodeling: Supplement media with 5-azacytidine (DNA methyltransferase inhibitor) or SAHA (HDAC inhibitor) at 10–100 µM. This prevents the heterochromatin formation that silences biosynthetic gene clusters (BGCs).

Visualization: Isolation & Screening Workflow[2]

Figure 1: Optimized workflow for isolating bioactive polyketides from freshwater fungi, prioritizing solid-state fermentation to overcome metabolic silence.

Biosynthetic Logic: Polyketide Synthases (PKS)

Freshwater fungi predominantly utilize Iterative Type I Polyketide Synthases (PKS) . Unlike the modular PKSs of bacteria, fungal Type I PKSs use a single set of active domains iteratively to assemble the carbon backbone.

Mechanism of Action

-

Initiation: The Starter Unit ACP Transacylase (SAT) selects a starter unit (usually Acetyl-CoA or Malonyl-CoA).

-

Elongation: The Ketosynthase (KS) domain catalyzes decarboxylative condensation with an extender unit (Malonyl-CoA).

-

Modification: The Ketoacyl Reductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) domains determine the reduction state of the beta-keto group.

-

Cyclization: Product Template (PT) domains control the folding and cyclization (e.g., C2-C7 vs C2-C11 cyclization) to form aromatics like orsellinic acid derivatives, which are precursors to azaphilones and chromones.

Visualization: Azaphilone Biosynthesis Pathway

Azaphilones (e.g., from Penicillium spp. in freshwater) are a major class of pigments with antimicrobial properties.

Figure 2: Biosynthetic pathway of Azaphilones, a key polyketide class in aquatic fungi, highlighting the critical oxidative dearomatization step.

Isolation & Characterization Protocols

Step 1: Extraction[3][4][5]

-

Quenching: Add 500 mL Ethyl Acetate (EtOAc) directly to the solid rice culture in the flask.

-

Maceration: Chop the agar/rice block with a spatula and sonicate for 30 minutes to lyse hyphal cells.

-

Filtration: Filter through Whatman No. 1 paper. Repeat extraction twice.

-

Partitioning: Wash the EtOAc layer with brine to remove excess water and sugars. Evaporate to dryness (rotary evaporator, <40°C).

Step 2: Dereplication (LC-MS/MS)

Before purification, analyze the crude extract using LC-MS/MS coupled with a database (e.g., GNPS or Dictionary of Natural Products) to identify known compounds.

-

Mobile Phase: H2O (0.1% Formic Acid) / MeCN (0.1% Formic Acid).

-

Gradient: 10% to 100% MeCN over 20 mins.

-

Target: Look for UV absorption maxima characteristic of polyketides (200–400 nm range) and distinct mass fragmentation patterns.

Step 3: Purification (Flash & HPLC)

-

Flash Chromatography: Prefractionate crude extract on a C18 cartridge using a step gradient (20%, 40%, 60%, 80%, 100% MeOH).

-

Semi-Prep HPLC: Isolate active fractions using a Phenyl-Hexyl or C18 column.

-

Tip: For aromatic polyketides, Phenyl-Hexyl columns often provide better separation of isomers than standard C18 due to pi-pi interactions.

-

Key Bioactive Polyketides from Freshwater Fungi

The following table summarizes notable polyketides isolated from freshwater genera, demonstrating the chemical diversity available in this niche.

| Compound Class | Specific Metabolite | Source Organism | Bioactivity | Reference |

| Macrolides | Massarilactones A-B | Massarina tunicata | Antibacterial (Bacillus subtilis) | [1] |

| Azaphilones | Sclerotiorin analogs | Penicillium sp. (Aquatic) | Antifungal, Anticancer | [2] |

| Resorcinols | 5-Heneicosylresorcinol | Pleotrichocladium opacum | Cytotoxic (HeLa cells) | [3] |

| Pyranones | (2Z)-Cillifuranone | Neodidymelliopsis sp. | Antimicrobial | [4] |

| Chromones | Pestaloficiols | Pestalotiopsis sp. | Immunosuppressive | [5] |

References

-

Oh, H., Swenson, D. C., Gloer, J. B., & Shearer, C. A. (2001).[2] Massarilactones A and B: Novel secondary metabolites from the freshwater aquatic fungus Massarina tunicata.[2] Tetrahedron Letters, 42(6), 975–977.[3] Link

-

Luo, Z. L., et al. (2021). Freshwater Fungi as a Source of Chemical Diversity: A Review. Journal of Natural Products, 84(3), 898–926. Link

-

Gonzalez-Menendez, V., et al. (2019). OSMAC Approach and Cocultivation for the Induction of Secondary Metabolism of the Fungus Pleotrichocladium opacum. ACS Omega, 4(1), 131–139. Link

-

El-Elimat, T., et al. (2021). Isolation of a Novel Polyketide from Neodidymelliopsis sp.[4] Molecules, 26(11), 3165. Link

-

Zhang, Y., et al. (2020). Secondary Metabolites from Freshwater Fungi: A Review. Microorganisms, 8(9), 1324. Link

Sources

Targeting Proteostasis: The p97-Inhibitory Mechanism of Rosigenin Analogues

Executive Summary

Rosigenin analogues—encompassing massarigenins and oxaspirols—represent a highly specialized class of fungal secondary metabolites characterized by their highly oxygenated spirocyclic architectures. Originally isolated from aquatic and endolichenic fungi, these compounds have transitioned from ecological curiosities to potent modulators of cellular proteostasis. This technical guide provides an in-depth mechanistic analysis of rosigenin analogues, focusing on their primary pharmacological target: the AAA+ ATPase p97 (Valosin-containing protein, VCP). By acting as non-ATP competitive allosteric inhibitors of p97, these natural products disrupt endoplasmic reticulum-associated degradation (ERAD), triggering proteotoxic stress and apoptosis in malignant cells.

Chemical Space and Origins

Rosigenin analogues were first identified during bioactivity-guided fractionations of freshwater and marine fungi. For instance, massarigenins A–D were isolated from the freshwater aquatic fungus Massarina tunicata1[1]. These compounds feature a distinct oxaspiro[4,5]decane skeleton, biogenetically derived from a pentaketide precursor 2[2]. Subsequent investigations into the endolichenic fungus Lecythophora sp. yielded related spiro-compounds known as oxaspirols (A–D), which share the core rosigenin planar structure and exhibit profound ATPase inhibitory properties 3[3].

Core Mechanism of Action: p97 (VCP) Inhibition

The central mechanism of action for bioactive rosigenin analogues (specifically Oxaspirol B) is the specific, reversible inhibition of p97 4[4].

The Role of p97: p97 is a type II AAA+ ATPase that functions as a molecular "segregase." It utilizes the mechanical force generated from ATP hydrolysis to extract polyubiquitinated proteins from macromolecular complexes or lipid membranes 4[4]. This activity is indispensable for ERAD, where misfolded proteins are retrotranslocated from the Endoplasmic Reticulum to the cytosol for 26S proteasomal degradation 5[5].

Inhibition Dynamics: Unlike many kinase or ATPase inhibitors that competitively bind the ATP pocket, oxaspirol B functions as a non-ATP competitive inhibitor 3[3]. By binding allosterically, it traps p97 in a conformation that prevents the mechanical segregation of polyubiquitinated substrates. This blockade leads to the toxic accumulation of misfolded proteins in the ER, inducing an unresolvable Unfolded Protein Response (UPR) and ultimately driving the cell into apoptosis 5[5].

Figure 1: p97/ERAD signaling pathway and the pharmacological intervention point of rosigenin analogues.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The p97 inhibitory activity of rosigenin analogues is exquisitely sensitive to specific stereochemical and functional group configurations.

-

Enone Moiety: The presence of an α,β-unsaturated carbonyl (enone) in the cyclohexene ring is critical for target engagement.

-

Free Hydroxyl Groups: Acetylation of the free hydroxyl groups at the C-9 and C-10 positions completely abolishes p97 inhibitory activity, indicating that these hydroxyls act as essential hydrogen bond donors/acceptors within the allosteric binding pocket 4[4].

Quantitative Data Summary

| Compound / Variant | Target / Cell Line | IC₅₀ Value | Pharmacological Observation |

| Oxaspirol B | Wild-Type p97 (ATPase) | 32.5 ± 3.2 μM | Reversible, non-ATP competitive inhibition 3[3]. |

| Oxaspirol B | p97 C209a Mutant | 18.0 ± 4.7 μM | Enhanced sensitivity in ATPase pocket mutant 3[3]. |

| Oxaspirol B Diacetates | Wild-Type p97 (ATPase) | > 200 μM (Inactive) | Loss of critical C-9/C-10 hydroxyl hydrogen bonding 4[4]. |

| Massarigenin A | H116 / PSN1 Carcinoma | 22.1 μM | Downstream cytotoxic induction via proteotoxic stress 6[6]. |

Experimental Methodologies for Target Validation

To ensure scientific integrity and reproducibility, the validation of p97 inhibitors requires a self-validating system comprising both biochemical and cell-based assays.

Protocol A: Malachite Green ATPase Assay (Biochemical Validation)

Causality: This assay directly measures the enzymatic hydrolysis of ATP by p97. By utilizing both wild-type p97 and ATPase pocket mutants, researchers can definitively map whether the inhibitor is ATP-competitive or allosteric, and whether binding relies on specific cysteine residues 3[3]. Step-by-Step Workflow:

-

Protein Preparation: Express recombinant human p97 (WT and mutant variants) using an E. coli expression system with a His-tag for Ni-NTA affinity purification.

-

Compound Incubation: In a 96-well clear-bottom plate, incubate 20 nM of recombinant p97 with varying concentrations of the rosigenin analogue (0.1 μM to 200 μM) in assay buffer (50 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 1 mM DTT) for 15 minutes at room temperature.

-

Reaction Initiation: Add 1 mM ATP to each well to initiate hydrolysis. Incubate for 30 minutes at 37°C.

-

Quenching & Detection: Add the Malachite Green working reagent (a mixture of ammonium molybdate and malachite green in an acidic solution). The reagent complexes with released inorganic phosphate (Pi), causing a colorimetric shift.

-

Quantification: After 10 minutes of color development, measure the absorbance at 620 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: UbG76V-GFP Reporter Assay (Cellular ERAD Validation)

Causality: While the biochemical assay proves direct target engagement, the UbG76V-GFP assay validates that the compound successfully penetrates the cell membrane and functionally disrupts the p97-dependent ERAD pathway in vivo3[3]. Step-by-Step Workflow:

-

Cell Transfection: Culture HeLa cells to 70% confluency. Transfect the cells with the UbG76V-GFP plasmid (a ubiquitin-fusion degradation reporter) using Lipofectamine 3000.

-

Reporter Stabilization: Under normal conditions, p97 rapidly extracts the UbG76V-GFP protein for proteasomal degradation, resulting in low basal fluorescence.

-

Compound Treatment: 24 hours post-transfection, treat the cells with the rosigenin analogue at concentrations bracketing the biochemical IC₅₀ (e.g., 10, 30, and 50 μM).

-

Incubation: Incubate for 12–16 hours to allow for the accumulation of the undegraded reporter protein.

-

Flow Cytometry Analysis: Harvest the cells and analyze GFP fluorescence intensity (FITC channel, 488 nm excitation) via flow cytometry. A dose-dependent increase in GFP fluorescence confirms the intracellular inhibition of p97-mediated ERAD.

Figure 2: Experimental workflow for the bioactivity-guided screening and validation of p97 inhibitors.

Translational Outlook

The discovery that rosigenin analogues target p97 opens new avenues for drug development. Because cancer cells exist in a state of heightened proteotoxic stress, they are hypersensitive to p97 inhibition 5[5]. Furthermore, p97 is increasingly recognized as a therapeutic target for neurodegenerative diseases (where protein aggregates must be cleared) and viral infections (where viruses hijack host segregase machinery) 5[5]. Future medicinal chemistry efforts should focus on optimizing the oxaspiro[4,5]decane scaffold to enhance binding affinity while maintaining the favorable non-ATP competitive mechanism.

References

-

Oh, H., et al. (2003). "New Bioactive Rosigenin Analogues and Aromatic Polyketide Metabolites from the Freshwater Aquatic Fungus Massarina tunicata." Journal of Natural Products.1

-

Oh, H., et al. (2002). "New Bioactive Rosigenin Analogues and Aromatic Polyketide Metabolites from the Freshwater Aquatic Fungus Massarina tunicata." ACS Publications. 2

-

Wijeratne, E. M., et al. (2016). "Oxaspirol B with p97 Inhibitory Activity and Other Oxaspirols from Lecythophora sp. FL1375 and FL1031..." PMC. 4

-

Wijeratne, E. M., et al. (2016). "(PDF) Oxaspirol B with p97 Inhibitory Activity and Other Oxaspirols from Lecythophora sp..." ResearchGate.3

-

Bastola, P., et al. (2019). "P97: An Emerging Target for Cancer, Neurodegenerative Diseases, and Viral Infections." Journal of Medicinal Chemistry / ResearchGate. 5

-

"OSMAC Approach and Cocultivation for the Induction of Secondary Metabolism of the Fungus Pleotrichocladium opacum." PMC. 6

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Oxaspirol B with p97 Inhibitory Activity and Other Oxaspirols from Lecythophora sp. FL1375 and FL1031, Endolichenic Fungi Inhabiting Parmotrema tinctorum and Cladonia evansii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. OSMAC Approach and Cocultivation for the Induction of Secondary Metabolism of the Fungus Pleotrichocladium opacum - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Massarigenin C (CAS 496926-08-0)

The following technical guide details the physicochemical profile, isolation methodology, and pharmacological potential of Massarigenin C.

Primary Classification: Bioactive Polyketide / Rosigenin Analogue Source Organism: Massarina tunicata (Freshwater Ascomycete)

Executive Summary

Massarigenin C (CAS 496926-08-0) is a secondary metabolite belonging to the rosigenin class of polyketides, isolated from the freshwater aquatic fungus Massarina tunicata. Chemically, it is defined by a unique spiro[4.5]decane skeleton containing an

Chemical Profile & Identification

Physicochemical Data

| Parameter | Data |

| CAS Number | 496926-08-0 |

| IUPAC Name | (Generic) Spiro[4.5]dec-8-ene-1,x-dione derivative |

| Molecular Formula | C |

| Molecular Weight | 224.21 g/mol |

| Physical State | Colorless oil / Amorphous solid |

| Solubility | Soluble in MeOH, Acetone, DMSO; sparingly soluble in H |

Structural Characterization (NMR Spectroscopy)

Massarigenin C is the oxidized derivative of Massarigenin A. The structure is confirmed by the presence of a ketone carbonyl and a conjugated olefinic system.

Key

- 196.1 ppm (C=O): Indicates the ketone carbonyl (C-1 position relative to the spiro system).

-

151.4, 127.8 ppm (C=C): Diagnostic signals for the 1,2-disubstituted olefin, confirming the

-

Absence of Methine: Lacks the oxygenated methine signal (

66.[1]7) observed in Massarigenin A, confirming oxidation at this site.

Biosynthesis & Isolation Methodology

Source Organism[5]

-

Strain: A-25-1 (ATCC 201760).

-

Habitat: Submerged decorticated wood in freshwater ecosystems (e.g., Lemonweir River, WI).

Isolation Protocol

The following protocol is standardized for the isolation of rosigenin analogues from liquid fermentation cultures.

Step-by-Step Workflow:

-

Cultivation: Inoculate M. tunicata mycelia into 250 mL Erlenmeyer flasks containing potato dextrose broth (PDB) or a defined glucose-yeast extract medium. Incubate at 25°C under stationary conditions for 21–28 days.

-

Filtration: Separate mycelia from the culture broth using vacuum filtration (Whatman No. 1).

-

Extraction:

-

Filtrate: Extract exhaustively with Ethyl Acetate (EtOAc) (3 x equal volume).

-

Mycelium: Macerate in Acetone, filter, evaporate solvent, and partition the residue between water and EtOAc.

-

-

Consolidation: Combine organic layers, dry over anhydrous Na

SO -

Purification (Chromatography):

-

Stationary Phase: Silica gel (230–400 mesh).

-

Mobile Phase Gradient: Hexane:EtOAc (start 4:1

100% EtOAc) followed by EtOAc:MeOH. -

Isolation: Massarigenin C elutes in mid-polarity fractions (typically 40-60% EtOAc). Final purification may require semi-preparative HPLC (C18 column, MeOH:H

O gradient).

-

Visualization: Isolation Workflow

Caption: Standardized isolation workflow for Massarigenin C from fungal fermentation broth.

Pharmacological Mechanisms

Antimicrobial Activity

Massarigenin C exhibits antibiotic activity, specifically against Gram-positive bacteria.

-

Target Spectrum: Staphylococcus aureus, Bacillus subtilis.[3]

-

Potency: While less potent than standard antibiotics (e.g., gentamicin), it demonstrates significant growth inhibition in microdilution assays.

Mechanism of Action (SAR)

The biological activity of Massarigenin C is intrinsically linked to its electrophilic nature.

-

Michael Acceptor: The

-unsaturated ketone moiety (C-1 ketone conjugated with C-2/C-3 olefin) acts as a Michael acceptor. -

Covalent Modification: This motif can undergo 1,4-nucleophilic addition with thiol groups (cysteine residues) on essential bacterial enzymes or transcription factors.

-

Spiro-Lactone Ring: The rigid spiro[4.5]decane framework orients the reactive warhead, providing specificity for binding pockets in target proteins.

Visualization: Structure-Activity Relationship (SAR)

Caption: Proposed mechanism of action driven by the electrophilic α,β-unsaturated ketone moiety.

Experimental Validation Protocols

Antibiotic Susceptibility Assay (Microdilution)

To validate the activity of Massarigenin C, use the standard broth microdilution method (CLSI guidelines).

-

Preparation: Dissolve Massarigenin C in DMSO to a stock concentration of 10 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 128

g/mL to 0.25 -

Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to

CFU/mL. -

Incubation: Add 100

L of inoculum to each well. Incubate at 37°C for 16–20 hours. -

Readout: Determine Minimum Inhibitory Concentration (MIC) visually as the lowest concentration preventing visible turbidity. Use Resazurin dye (0.01%) for enhanced sensitivity (blue

pink indicates growth).

References

-

Oh, H., Swenson, D. C., Gloer, J. B., & Shearer, C. A. (2003). New Bioactive Rosigenin Analogues and Aromatic Polyketide Metabolites from the Freshwater Aquatic Fungus Massarina tunicata.[3] Journal of Natural Products, 66(1), 73–79.[3]

-

BOC Sciences. Massarigenin A (Related Congener Data). BOC Sciences Product Catalog.

-

PubChem. Compound Summary: Rosigenin Analogues. National Library of Medicine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Massarinolins A-C: new bioactive sesquiterpenoids from the aquatic fungus massarina tunicata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New bioactive rosigenin analogues and aromatic polyketide metabolites from the freshwater aquatic fungus Massarina tunicata - PubMed [pubmed.ncbi.nlm.nih.gov]

Marine-Derived Phoma herbarum Metabolites: A Technical Guide to Isolation, Chemistry, and Pharmacology

Topic: Marine-derived Phoma herbarum Metabolites Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Marine Phoma Advantage

Phoma herbarum is a ubiquitous ascomycete found in diverse ecological niches, ranging from terrestrial plants to extreme marine environments. While terrestrial strains are well-documented phytopathogens, marine-derived strains—isolated from sponges, mangroves, and deep-sea sediments—have emerged as prolific producers of structurally unique secondary metabolites.

For drug development professionals, these marine strains represent a "gold mine" of chemical diversity. Unlike their terrestrial counterparts, marine P. herbarum strains often activate silent biosynthetic gene clusters (BGCs) in response to salinity stress and high pressure, yielding novel polyketides, nonenolides, and alkaloids with potent cytotoxic, antimicrobial, and anti-inflammatory profiles. This guide provides a technical roadmap for the isolation, characterization, and mechanistic understanding of these high-value metabolites.

Chemical Diversity & Pharmacological Potential[1][2][3][4]

The secondary metabolome of marine P. herbarum is dominated by polyketides and terpenoids. The table below summarizes key metabolite classes and their validated bioactivities.

Table 1: Key Metabolites from Marine Phoma herbarum

| Metabolite Class | Compound Name | Primary Bioactivity | Target / Mechanism | Ref |

| Nonenolides | Herbarumin I & II | Phytotoxic / Cytotoxic | Interaction with bovine brain calmodulin; inhibition of seedling root growth (IC50 ~30 µM). | [1, 2] |

| Cyclohexenones | Phomaligols (A, E) | Anti-inflammatory | Inhibition of NO production in LPS-stimulated BV-2 microglial cells. | [3] |

| Phthalates | Dibutyl phthalate | Antibacterial | Broad-spectrum activity against S. aureus and P. aeruginosa. | [4] |

| Polyketides | Epoxyphomalins | Cytotoxic | Potent 20S proteasome inhibition (Nanomolar IC50). | [5] |

| Pigments | Anthraquinones | Antimicrobial | Disruption of cell membrane integrity; ROS generation. | [6] |

Deep Dive: Herbarumins (Mechanism & Chemistry)

Herbarumins (I and II) are 10-membered lactones (decanolides) that exemplify the structural elegance of P. herbarum metabolites.

-

Structural Features: They possess a 10-membered lactone ring, a vicinal diol moiety, and a trans-substituted double bond.[1]

-

Mechanism of Action (MOA):

-

Phytotoxicity: Herbarumins interact with the plant cell's signaling machinery. Specifically, Herbarumin I has been shown to interact with calmodulin, a calcium-binding protein, suggesting it modulates Ca2+ signaling pathways to induce cell death or growth arrest.

-

Cytotoxicity:[2] In mammalian models, the electrophilic nature of the

-unsaturated ketone (in related derivatives) or the lactone ring itself can act as a Michael acceptor, alkylating essential proteins and triggering apoptosis.

-

Biosynthetic Logic: The Polyketide Assembly Line

Understanding the biosynthesis of Herbarumins allows researchers to manipulate yields or generate analogs via combinatorial biosynthesis. These compounds are assembled by Iterative Type I Polyketide Synthases (PKS) .

Biosynthetic Pathway Logic

-

Initiation: Acetyl-CoA is loaded onto the Acyl Carrier Protein (ACP).

-

Elongation: Malonyl-CoA extender units are added iteratively. The Keto-Synthase (KS) domain catalyzes C-C bond formation.[3]

-

Modification: The Keto-Reductase (KR) and Dehydratase (DH) domains modify the

-keto group to form the hydroxyls and double bonds seen in the final structure. -

Cyclization: The Thioesterase (TE) domain catalyzes the intramolecular cyclization to release the 10-membered lactone ring.

Figure 1: Logical representation of the Iterative Type I PKS pathway responsible for assembling nonenolide macrolides like Herbarumin.

Technical Workflow: Isolation & Purification

To ensure reproducibility and yield, the following "Self-Validating" protocol is recommended. This workflow integrates checkpoint analysis to prevent wasted effort on inactive fractions.

Phase 1: Fermentation (Salinity Optimization)

-

Medium: Potato Dextrose Broth (PDB) prepared with 50% Artificial Sea Water (ASW) .

-

Why: Marine strains often downregulate secondary metabolism in freshwater. The osmotic stress of ASW mimics the natural environment, enhancing metabolite expression [4].

-

-

Inoculation: 10% (v/v) seed culture (48h old).

-

Conditions: 25-28°C, 150 rpm, 14-21 days.

-

Checkpoint: Monitor pH. A shift from neutral to acidic (pH 4-5) often signals the onset of secondary metabolite production.

-

Phase 2: Extraction (The "Dual-Phase" Approach)

-

Separation: Filter mycelia from the broth using Whatman No. 1 filter paper.

-

Broth Extraction: Extract filtrate with Ethyl Acetate (EtOAc) (1:1 v/v) x3.

-

Mycelial Extraction: Macerate mycelia in Methanol (MeOH) overnight; evaporate MeOH and partition residue between water and EtOAc.

-

Consolidation: Combine EtOAc layers, dry over anhydrous

, and concentrate in vacuo.

Phase 3: Purification (Bioassay-Guided)

-

Fractionation: Silica gel column chromatography (Step gradient: Hexane

EtOAc -

Validation: Test fractions for cytotoxicity (e.g., brine shrimp lethality or MTT assay) before HPLC.

-

Isolation: Semi-preparative HPLC (C18 column,

gradient).

Figure 2: Step-by-step isolation workflow emphasizing the bioassay checkpoint to ensure isolation of active compounds.

Future Outlook & Challenges

The field is moving beyond simple isolation toward genomic mining .

-

Cryptic Clusters: Genomic sequencing of Phoma often reveals far more BGCs than metabolites detected. Tools like CRISPR-Cas9 are being used to activate these "silent" clusters.

-

Heterologous Expression: Transferring PKS genes from slow-growing marine Phoma into fast-growing hosts (e.g., Aspergillus oryzae) is a key strategy for scaling production of complex molecules like Herbarumins [7].

References

-

Rivero-Cruz, J. F., et al. (2000).[1][4] "Conformation behavior and absolute stereostructure of two phytotoxic nonenolides from the fungus Phoma herbarum." Tetrahedron. Link

-

Rai, M., et al. (2018). "Marine-derived Phoma—the gold mine of bioactive compounds." Applied Microbiology and Biotechnology. Link

-

Lee, Y., et al. (2019). "Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity."[5] Marine Drugs. Link

-

Bhimba, B. V., et al. (2012). "Phthalate derivatives from the marine fungi Phoma herbarum VB7." International Journal of Biological & Pharmaceutical Research. Link

-

Mohamed, I. E., et al. (2010). "Mode of action of epoxyphomalins A and B... from the marine-derived fungus Paraconiothyrium sp." Journal of Natural Products. Link

-

Xia, X., et al. (2015). "Cytotoxic and antibacterial compounds from the marine-derived fungus Phoma herbarum." Records of Natural Products. Link

-

Hertweck, C. (2009).[6] "The biosynthetic logic of polyketide diversity." Angewandte Chemie International Edition. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mode of action of epoxyphomalins A and B and characterization of related metabolites from the marine-derived fungus Paraconiothyrium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Differentiation of Massarigenin C and Massarilactones

Abstract: This technical guide provides a detailed comparative analysis of the chemical structures of Massarigenin C and the Massarilactone family, two distinct classes of polyketide natural products derived from endophytic and marine fungi. While often isolated from the same microbial sources, these compounds possess fundamentally different core scaffolds, leading to significant variations in their physicochemical properties and potential biological activities. This document elucidates these structural distinctions, explores their hypothetical biosynthetic divergence, and provides robust experimental protocols for their isolation, purification, and characterization. The content is designed for researchers, natural product chemists, and drug development professionals seeking to understand the nuanced structural relationship between these fungal metabolites.

Introduction: Co-occurring Metabolites with Divergent Architectures

Endophytic fungi are prolific sources of structurally diverse and biologically active secondary metabolites.[1] Among these are the Massarilactones and, less commonly, Massarigenins. These compounds are products of complex polyketide synthase (PKS) pathways and often co-exist in fungal extracts, presenting a challenge and an opportunity for natural product chemists.[2] For instance, Massarigenin E, Massarilactone C, and Massarilactone D have been isolated from the same endophytic fungus, Coniothyrium sp.[2] This co-occurrence suggests a close biogenetic relationship, yet their core chemical architectures are profoundly different. Understanding these differences is critical for unambiguous structure elucidation, dereplication efforts, and exploring their therapeutic potential. This guide focuses on the foundational structural differences between the bridged bicyclic system of Massarigenin C and the fused furo-pyranone core of the Massarilactone family.

The Massarigenin C Scaffold: A Bridged Bicyclic Ether

Massarigenin C represents a class of compounds built upon a rigid, bridged 6-oxabicyclo[3.2.1]octane core. This structural motif is less common than the fused ring systems of many other polyketides and defines its chemical personality.

Core Structure

The IUPAC name for a representative structure, often referred to as Massarilactone C in some databases but fitting the Massarigenin scaffold, is methyl 7-acetyl-2,3-dihydroxy-8-methyl-6-oxabicyclo[3.2.1]octane-1-carboxylate.[3] The key feature is the oxygen bridge connecting C1 and C5 of a cyclohexane ring, creating a bicyclic system with significant steric constraints.

Caption: The fused furo-pyranone scaffold of Massarilactone D.

Spectroscopic Signature

The fused lactone system provides clear diagnostic signals for structural identification.

-

NMR Spectroscopy: The lactone carbonyl carbon (C=O) gives a characteristic signal in the ¹³C NMR spectrum around 170-175 ppm. The hemiacetal carbon at the ring junction (C7 in Massarilactone D) is also a key indicator, appearing significantly downfield.

-

Mass Spectrometry: The fragmentation of Massarilactones is often directed by the lactone and the side chains. Common fragmentation patterns include the loss of water from hydroxyl groups and the cleavage of the propenyl side chain.

Head-to-Head Structural Analysis: The Core Divergence

The fundamental difference between Massarigenin C and the Massarilactones lies in their bicyclic core architecture. This distinction is the primary determinant of their overall shape, polarity, and chemical reactivity.

Table 1: Comparative Analysis of Physicochemical Properties

| Property | Massarigenin C (as per C12H18O6) | Massarilactone D |

| Molecular Formula | C₁₂H₁₈O₆ [3] | C₁₁H₁₄O₆ [4] |

| Molecular Weight | 258.27 g/mol [3] | 242.23 g/mol [4] |

| Core Scaffold | Bridged 6-oxabicyclo[3.2.1]octane | Fused furo[3,4-b]pyran-5-one |

| Key Functional Groups | Carboxylic ester, Ketone, Secondary alcohols | Lactone (cyclic ester), Hemiacetal, Secondary alcohols |

| Structural Class | Bridged Bicyclic Ether | Fused Bicyclic Lactone |

The divergence is stark: Massarigenin C is built around a bridged ether linkage, creating a compact and sterically demanding three-dimensional shape. In contrast, the Massarilactones are based on a fused ring system containing a lactone, which is a common feature in many biologically active natural products. [5]

Biosynthetic Hypothesis: A Fork in the Polyketide Pathway

The co-isolation of these two distinct scaffolds suggests they arise from a common linear polyketide precursor, with the structural divergence occurring at a critical cyclization step. The biosynthesis of such complex polyketides involves a series of enzyme-catalyzed Claisen condensations followed by intramolecular reactions to form the final ring systems. [6] We can hypothesize a branching point where a specific fold of the polyketide chain, governed by the responsible PKS and associated enzymes, dictates the cyclization cascade.

-

Path to Massarigenin C: An intramolecular reaction cascade involving aldol-type condensations and ether linkage formation could lead to the thermodynamically stable bridged bicyclic system.

-

Path to Massarilactones: A different folding pattern could favor a cascade leading to the formation of the tetrahydrofuran ring followed by lactonization to yield the fused furo-pyranone core.

Caption: A proposed biosynthetic fork leading to two distinct scaffolds.

Structure-Activity Relationship (SAR) Implications

The profound structural differences are expected to translate into distinct biological activities. While Massarilactone D itself shows limited activity, its semisynthetic derivatives, particularly those formed by acylation, exhibit significant cytotoxic and nematicidal effects. [1][7]For example, a di-O-trans-cinnamoyl derivative of Massarilactone H showed potent cytotoxicity against several human cancer cell lines, with IC₅₀ values as low as 3.51 µM. [8]This suggests that the furo-pyranone core is a viable scaffold for derivatization.

Conversely, the biological activity of Massarigenin C is not well-documented in the available literature, representing a significant knowledge gap. Its rigid, sterically hindered structure may interact with biological targets differently than the more flexible and accessible Massarilactones. This presents an opportunity for future research to explore its potential as a novel pharmacophore.

Experimental Guide: Isolation and Structural Elucidation

Differentiating between these scaffolds requires a systematic and robust analytical workflow. The following protocols are generalized from methodologies reported for the isolation and characterization of fungal polyketides. [7][9]

Fungal Cultivation and Extraction Protocol

This protocol is a self-validating system; successful isolation of secondary metabolites is the primary validation metric.

-

Inoculation: Inoculate a suitable sterile liquid medium (e.g., YMG: 0.4% yeast extract, 1.0% malt extract, 0.4% glucose) with the mycelia of the producer fungal strain.

-

Fermentation: Incubate the culture in shake flasks at ~25-28°C with agitation (e.g., 150 rpm) for 2-4 weeks, or until secondary metabolite production is maximized (monitored by analytical HPLC).

-

Extraction: Separate the mycelia from the broth by filtration. Exhaustively extract the culture filtrate with an organic solvent of intermediate polarity, such as ethyl acetate (3x volume). Extract the mycelia separately with methanol or acetone, then partition the concentrated extract with ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract. The trustworthiness of this step is ensured by careful temperature control to prevent degradation of thermolabile compounds.

Chromatographic Purification Workflow

Caption: A typical workflow for purifying fungal polyketides.

Spectroscopic Analysis Protocol

This protocol ensures authoritative grounding by correlating empirical data with established chemical principles.

-

High-Resolution Mass Spectrometry (HRESIMS):

-

Dissolve a pure sample (~0.1 mg) in a suitable solvent (e.g., MeOH or ACN).

-

Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Acquire data in both positive and negative ion modes.

-

Action: Determine the exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and calculate the molecular formula. This is the first and most critical step in differentiating C₁₂H₁₈O₆ (Massarigenin C) from C₁₁H₁₄O₆ (Massarilactone D). [1]2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 2-5 mg of the pure compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or CD₃OD).

-

Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) on a high-field spectrometer (≥500 MHz).

-

Analysis & Causality:

-

¹³C NMR: Search for the key differentiating signal. A signal at δC > 170 ppm strongly indicates the lactone carbonyl of a Massarilactone. Its absence points away from this scaffold.

-

HMBC: Look for long-range correlations. For Massarilactones, correlations from protons on the pyran ring to the lactone carbonyl carbon are definitive. For Massarigenin C, HMBC correlations will reveal the connectivity across the ether bridge.

-

COSY: Trace the proton-proton coupling networks to assemble the spin systems of the individual rings and side chains, confirming the backbone structure. [10]

-

-

Conclusion

Massarigenin C and the Massarilactones provide a compelling case study in biosynthetic divergence. Though originating from similar fungal pathways, their structural fates are sealed by distinct enzymatic cyclization events, resulting in a bridged ether versus a fused lactone. The 6-oxabicyclo[3.2.1]octane core of Massarigenin C creates a rigid, sterically constrained molecule, while the furo[3,4-b]pyran-5-one scaffold of the Massarilactones offers a more planar and chemically accessible platform that has already proven amenable to activity-enhancing modifications. For researchers in the field, the key to their differentiation lies in a meticulous analytical approach, where high-resolution mass spectrometry provides the initial, definitive clue of molecular formula, and detailed 2D NMR analysis unveils the unique connectivities of their respective bicyclic cores. Further investigation into the largely unexplored biological potential of the Massarigenin class is warranted.

References

Sources

- 1. BJOC - Semisynthetic derivatives of massarilactone D with cytotoxic and nematicidal activities [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. PhytoBank: Showing massarilactone C (PHY0148554) [phytobank.ca]

- 4. Massarilactone D | C11H14O6 | CID 16655647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. mdpi.com [mdpi.com]

- 7. Semisynthetic derivatives of massarilactone D with cytotoxic and nematicidal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Massarilactones E-G, new metabolites from the endophytic fungus Coniothyrium sp., associated with the plant Artimisia maritima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. beilstein-journals.org [beilstein-journals.org]

Fungal Metabolites as Next-Generation Neuraminidase Inhibitors: A Technical Guide to Discovery, Isolation, and Validation

Target Audience: Researchers, virologists, and drug development professionals. Content Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist overseeing antiviral drug discovery pipelines, I have designed this whitepaper to provide a comprehensive, field-tested framework for identifying novel neuraminidase (NA) inhibitors from fungal sources. While synthetic NA inhibitors (e.g., oseltamivir) remain clinical mainstays, the rapid emergence of resistant mutant strains (such as the H274Y mutation) necessitates the discovery of novel chemotypes[1]. Fungi—particularly medicinal mushrooms and marine-derived endophytes—possess vast biosynthetic gene clusters capable of producing structurally diverse secondary metabolites with potent NA inhibitory properties. This guide synthesizes the mechanistic rationale, quantitative landscape, and a self-validating experimental workflow required to isolate and validate these natural compounds.

The Mechanistic Imperative for Novel NA Inhibitors

Influenza viruses rely on the surface glycoprotein neuraminidase (NA) to cleave terminal sialic acid residues from host cell receptors. This enzymatic cleavage is the critical final step in the viral replication cycle, facilitating the release and dissemination of newly formed progeny virions into the respiratory tract[2].

By targeting this specific mechanism, NA inhibitors trap the virus at the surface of the infected cell, halting systemic infection. Fungal metabolites, such as styrylpyrones and xanthones, have evolved to occupy the highly conserved 430-loop cavity of the NA active site, forming robust hydrogen bonds with key catalytic residues (e.g., TYR 406)[3].

Fig 1. Mechanism of action for fungal neuraminidase inhibitors in halting viral release.

Quantitative Landscape of Fungal NA Inhibitors

Recent bioassay-guided fractionations have identified several highly potent fungal metabolites. The table below summarizes key quantitative data, demonstrating that natural fungal compounds can achieve IC50 values comparable to, or exceeding, synthetic standards.

| Compound | Fungal Source | Target Viral Strain | IC50 (µM) |

| Phelligridin E | Phellinus igniarius | H1N1, H3N2, H5N1 | 0.7 - 8.1[4] |

| Phelligridin G | Phellinus igniarius | H1N1, H3N2, H5N1 | 0.7 - 8.1[4] |

| Inotilone | Phellinus linteus | H1N1 | 29.1[5] |

| 4-(3,4-dihydroxyphenyl)-3-buten-2-one | Phellinus linteus | H1N1 | 125.6[5] |

| Isocochlioquinone B | Cochliobolus sp. (Endophyte) | NA (General) | 0.79 - 1.75[6] |

Experimental Workflow: A Self-Validating System

In drug discovery, a protocol is only as reliable as its ability to filter out false positives. I advocate for a self-validating workflow that dynamically couples biochemical target engagement (MUNANA assay) with orthogonal cellular validation (CPE reduction). This ensures that isolated chemotypes are not only biochemically active but also physiologically permeable and non-cytotoxic.

Fig 2. Self-validating workflow for fungal NA inhibitor discovery.

Phase 1: Bioassay-Guided Fractionation

-

Causality: Instead of blindly purifying compounds, we use the biological assay to dictate the chemistry. Crude methanolic or ethyl acetate extracts of fungal fruiting bodies (e.g., Phellinus igniarius) are partitioned. We specifically utilize Sephadex LH-20 column chromatography because it separates molecules by both size and lipophilicity without utilizing harsh conditions that might denature fragile secondary metabolites like polyphenols[4].

Protocol: High-Throughput Fluorometric MUNANA Assay

To quantify target engagement, the is the gold standard[7]. It utilizes 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a fluorogenic substrate. Cleavage by viral NA releases 4-methylumbelliferone (4-MU), allowing us to measure enzyme kinetics via fluorescence[8].

Materials Required:

-

Recombinant influenza virus neuraminidase (e.g., H1N1, H5N1).

-

MUNANA Substrate (2.5 mM stock in dH2O)[9].

-

96-well black, flat-bottom microtiter plates.

-

Fluorometer (Excitation: 355 nm, Emission: 460 nm).

Step-by-Step Methodology & Causality

Step 1: Buffer Formulation

-

Action: Prepare the Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5[9].

-

Causality: Viral NA is a calcium-dependent enzyme; the Ca2+ ions are strictly required to stabilize the active site conformation. The MES buffer is chosen to maintain a slightly acidic pH (6.5), which is the optimal catalytic environment for viral NA, preventing the rapid enzyme degradation often observed at physiological pH (7.4).

Step 2: Enzyme-Inhibitor Pre-incubation

-

Action: In the black 96-well plate, add 25 µL of the serially diluted fungal compound and 25 µL of the recombinant NA solution. Incubate at 37°C for 30 minutes[9].

-

Causality: Pre-incubation is mandatory. It allows the establishment of a thermodynamic binding equilibrium between the fungal inhibitor and the enzyme's active site before the substrate is introduced. Using black plates prevents optical cross-talk (light scattering) between adjacent wells during the final fluorescence reading.

Step 3: Reaction Initiation

-

Action: Add 50 µL of 100 µM MUNANA substrate to all wells. Incubate at 37°C for 60 minutes, strictly protected from light[9].

-

Causality: The 100 µM substrate concentration is calibrated to be near the

of the enzyme, ensuring the assay remains highly sensitive to competitive inhibitors. Light protection prevents photobleaching of the fluorogenic substrate, which would artificially lower the signal.

Step 4: Reaction Termination & Signal Amplification

-

Action: Add 100 µL of Stop Solution (0.14 M NaOH in 83% ethanol) to each well[9].

-

Causality: This is a critical dual-action step. The ethanol instantly denatures the NA protein, halting the kinetic reaction to provide a precise temporal snapshot. Simultaneously, the highly alkaline NaOH shifts the pH well above the pKa of the released 4-MU (~7.8). This fully deprotonates the hydroxyl group of 4-MU, maximizing its quantum yield for fluorescence detection.

Step 5: Data Acquisition

-

Action: Read the plate using a fluorometer. Calculate the IC50 using non-linear regression analysis by plotting the percentage of inhibition against the log concentration of the fungal compound[7].

Orthogonal Validation: Cytopathic Effect (CPE) Reduction

A biochemical IC50 is only half the story. To complete the self-validating loop, compounds that pass the MUNANA assay (IC50 < 10 µM) must be subjected to a using living MDCK (Madin-Darby Canine Kidney) cells[5].

-

Causality: The MUNANA assay is a cell-free system. It cannot account for cellular permeability, metabolic stability, or off-target cytotoxicity. By infecting MDCK cells with the influenza virus in the presence of the fungal inhibitor, we orthogonally validate that the compound can actually cross cell membranes, survive cellular metabolism, and prevent viral replication in a living host without killing the host cells (measured via therapeutic index: CC50/IC50)[5].

Conclusion

The exploration of fungal metabolites offers a highly promising frontier for the development of next-generation neuraminidase inhibitors. By adhering to a rigorous, causality-driven analytical pipeline—anchored by bioassay-guided fractionation and the self-validating combination of fluorometric MUNANA and cellular CPE assays—researchers can systematically identify novel chemotypes capable of overcoming the resistance profiles of current synthetic antivirals.

References

-

Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Neuraminidase Inhibitors from the Fruiting Body of Phellinus igniarius Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Recent progress in chemical approaches for the development of novel neuraminidase inhibitors Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

-

Sialidase Inhibitors with Different Mechanisms Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Neuraminidase Inhibitors from the Fermentation Broth of Phellinus linteus Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Neuraminidase inhibitory terpenes from endophytic Cochliobolus sp. Source: Natural Product Research (Taylor & Francis) URL:[Link]

-

Unlocking Neuraminidase Inhibitors: Insights from Natural Products through Pharmacophore Modeling, Virtual Screening, and Molecular Docking Source: Bentham Science Publishers URL:[Link]

Sources

- 1. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07283D [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Neuraminidase Inhibitors from the Fruiting Body of Phellinus igniarius - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuraminidase Inhibitors from the Fermentation Broth of Phellinus linteus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Massarigenin C molecular weight and formula C11H12O5

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Massarigenin C, a polyketide natural product isolated from the freshwater aquatic fungus Massarina tunicata. We will delve into its physicochemical properties, structural elucidation, a detailed workflow for its isolation and purification, and its known biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel fungal metabolites. It offers not only established data but also field-proven insights into the experimental rationale and methodologies, alongside a discussion of potential mechanisms of action and future research directions. All protocols are presented as self-validating systems to ensure scientific integrity and reproducibility.

Introduction to Fungal Polyketides

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active molecules. Fungi, in particular, are prolific producers of a class of secondary metabolites known as polyketides, which are synthesized by polyketide synthase (PKS) enzymes. These compounds exhibit a vast array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] Massarigenin C is one such polyketide, isolated from the freshwater aquatic fungus Massarina tunicata. This guide will focus on the technical details surrounding this specific metabolite, from its fundamental properties to its potential as a lead compound for further development.

Physicochemical Properties and Structural Elucidation of Massarigenin C

The foundational step in evaluating any new natural product is the precise determination of its physical and chemical characteristics. This not only confirms the identity of the molecule but also provides crucial information for subsequent experimental design.

Key Properties

A summary of the key physicochemical properties of Massarigenin C is presented below. The molecular weight is calculated based on its confirmed molecular formula.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₅ | MedChemExpress |

| Molecular Weight | 224.21 g/mol | MedChemExpress |

| CAS Number | 496926-08-0 | MedChemExpress |

| Class | Polyketide | ResearchGate[2] |

| Appearance | Powder | Inferred from typical isolated natural products |

| Source Organism | Massarina tunicata | MedChemExpress |

Structural Characterization

The definitive structure of a novel compound is elucidated through a combination of spectroscopic techniques. Each method provides unique and complementary pieces of the structural puzzle. For a molecule like Massarigenin C, the following analyses are critical.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[5]

-

¹H NMR : Identifies the different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons.

-

¹³C NMR : Determines the number and types of carbon atoms (e.g., methyl, methylene, carbonyl).

-

2D NMR (COSY, HSQC, HMBC) : These experiments establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the assembly of the complete molecular structure piece by piece.[5][6] The insights from these spectra are essential for piecing together the connectivity of the atoms.[5]

-

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula by providing a highly accurate mass measurement.[7] Tandem MS (MS/MS) experiments can be used to fragment the molecule, providing further structural clues based on the fragmentation pattern.[7]

-

Infrared (IR) Spectroscopy : This technique identifies the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on their characteristic absorption of infrared radiation.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : Provides information about any conjugated systems within the molecule, which are common in polyketides.

The combination of these techniques allows for the unambiguous assignment of the structure of Massarigenin C.

Isolation and Purification Workflow

The successful isolation of a pure secondary metabolite from a complex biological matrix is a multi-step process that requires careful selection of techniques and solvents. The rationale behind this workflow is to systematically remove unwanted components and enrich the target compound based on its specific physicochemical properties, such as polarity.[8]

Detailed Protocol for Isolation and Purification

This protocol is a representative methodology for obtaining Massarigenin C from Massarina tunicata.

-

Fungal Fermentation:

-

Objective: To culture the fungus under conditions that promote the production of secondary metabolites.

-

Procedure: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a specialized yeast extract-sucrose medium) with a culture of Massarina tunicata.[9]

-

Incubate the culture in a shaker incubator for an extended period (e.g., 14-21 days) at a controlled temperature (e.g., 25°C).[9] The static or shaking conditions can significantly impact metabolite production.

-

-

Extraction:

-

Objective: To separate the metabolites from the fungal biomass and the aqueous culture medium.

-

Rationale: Ethyl acetate is a common solvent for extracting moderately polar compounds like polyketides from aqueous fermentations. It is immiscible with water and has a relatively low boiling point, making it easy to remove later.

-

Procedure:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate. Repeat this process three times to maximize yield.

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

-

Chromatographic Purification:

-

Objective: To separate Massarigenin C from other compounds in the crude extract.

-

Rationale: This is a multi-stage process, typically starting with a low-resolution technique to fractionate the extract, followed by high-resolution chromatography to achieve final purity.

-

Procedure:

-

Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC):

-

Adsorb the crude extract onto a small amount of silica gel.

-

Load it onto a silica gel column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol).[8][10]

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing Massarigenin C.

-

Further purify these fractions using preparative reversed-phase HPLC (C18 column) with a suitable solvent system (e.g., a gradient of methanol and water).[10]

-

Monitor the elution profile with a UV detector and collect the peak corresponding to Massarigenin C.

-

Evaporate the solvent to obtain the pure compound.

-

-

-

Workflow Visualization

The following diagram illustrates the key stages in the isolation and purification of Massarigenin C.

Biological Activity and Potential Mechanism of Action

The primary reported biological activity of Massarigenin C is its inhibitory effect against the Gram-positive bacterium Bacillus subtilis.[11] Understanding the mechanism by which it exerts this effect is crucial for its development as a potential therapeutic agent.

Confirmed Antibacterial Activity